

Spectral Analysis of 4-Oxopiperidine-3-carbonitrile hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Oxopiperidine-3-carbonitrile
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Oxopiperidine-3-carbonitrile hydrochloride**, a key building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted and representative data based on analogous structures and established spectroscopic principles. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Spectral Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Oxopiperidine-3-carbonitrile hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆, 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.5-10.5	br s	2H	NH ₂ ⁺
~4.6-4.8	m	1H	CH(CN)
~3.5-3.7	m	2H	CH ₂ -N
~3.3-3.5	m	2H	CH ₂ -N
~2.8-3.0	m	2H	CH ₂ -C=O

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-d₆, 100 MHz

Chemical Shift (δ) ppm	Assignment
~205	C=O
~118	CN
~50	CH ₂ -N
~48	CH ₂ -N
~45	C(CN)
~40	CH ₂ -C=O

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2800	Strong, broad	N-H stretch (ammonium salt)
~2250	Medium, sharp	C≡N stretch[1][2][3]
~1720	Strong, sharp	C=O stretch (ketone)
~1450	Medium	CH ₂ bend

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+)

m/z	Interpretation
125.06	$[M+H]^+$ (protonated free base)
98.06	$[M+H - HCN]^+$
82.07	$[M+H - C_2H_3NO]^+$

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **4-Oxopiperidine-3-carbonitrile hydrochloride** is accurately weighed and dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.
- The tube is capped and carefully inverted several times to ensure homogeneity.

¹H NMR Acquisition:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: DMSO-d₆
- Temperature: 298 K
- Pulse Sequence: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s

- Acquisition Time: 4.0 s

¹³C NMR Acquisition:

- Instrument: 100 MHz NMR Spectrometer
- Solvent: DMSO-d₆
- Temperature: 298 K
- Pulse Sequence: zgpg30 (proton decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid **4-Oxopiperidine-3-carbonitrile hydrochloride** is placed directly onto the ATR crystal.
- The pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: FTIR Spectrometer with a diamond ATR accessory
- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

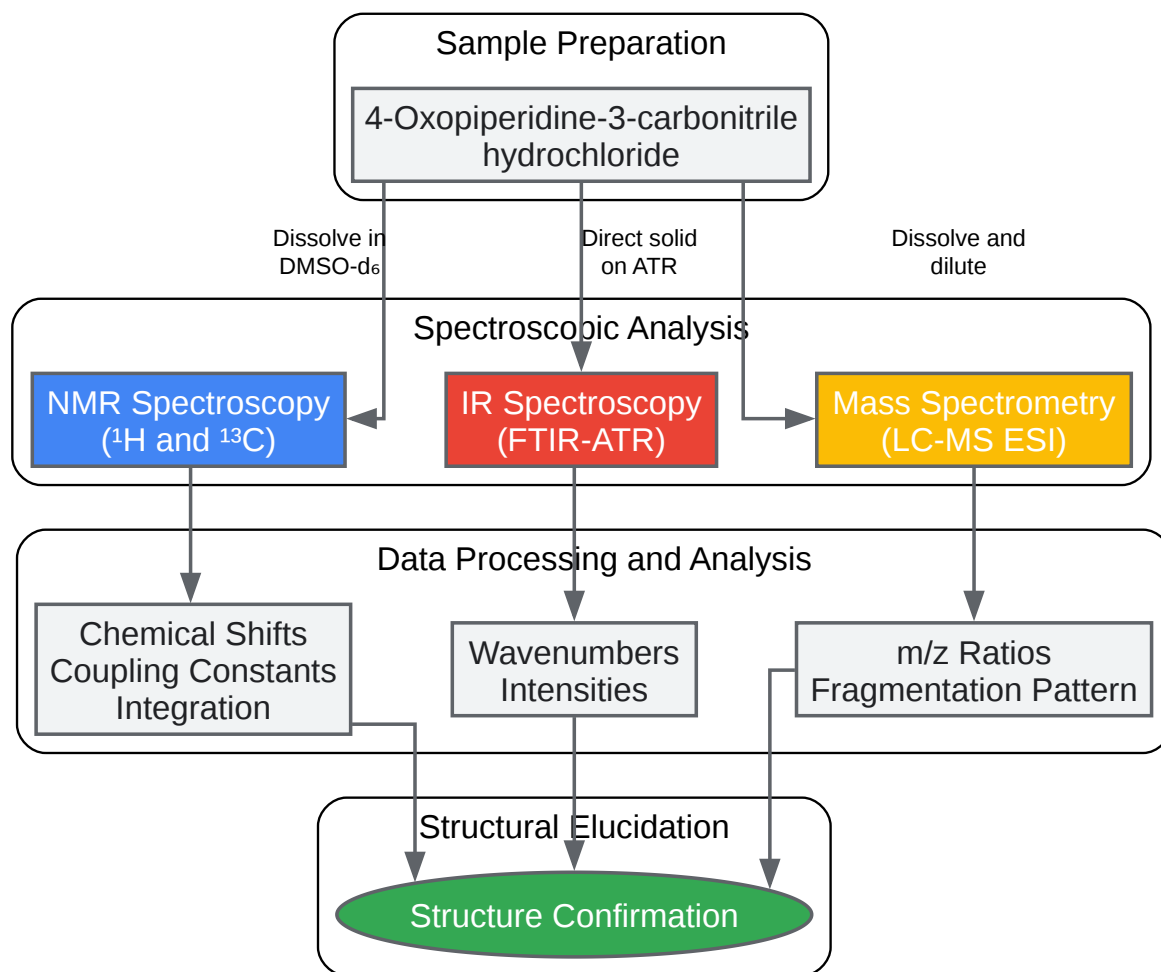
- A stock solution of **4-Oxopiperidine-3-carbonitrile hydrochloride** is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
- The stock solution is further diluted to a final concentration of approximately 10 µg/mL for analysis.

Data Acquisition (LC-MS with ESI):

- Instrument: Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
- Ionization Mode: Positive ion mode is typically employed for piperidine derivatives due to the basicity of the nitrogen atom.^[4]
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 50-500
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/hr

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of **4-Oxopiperidine-3-carbonitrile hydrochloride**.



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Caption: Workflow for the spectral characterization of a chemical compound.

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